molecular formula C6H4BBr2FO2 B1591618 3,6-Dibromo-2-fluorophenylboronic acid CAS No. 870778-92-0

3,6-Dibromo-2-fluorophenylboronic acid

Cat. No. B1591618
M. Wt: 297.71 g/mol
InChI Key: KALJKPUYTUFGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-2-fluorophenylboronic acid is a boronic acid derivative with the empirical formula C6H4BBr2FO2 . It has a molecular weight of 297.71 . This compound is widely used in the development and research of drugs for cancer, autoimmune diseases, inflammatory diseases, and other diseases .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2-fluorophenylboronic acid can be represented by the SMILES string OB(O)c1c(Br)ccc(Br)c1F . The InChI representation is 1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dibromo-2-fluorophenylboronic acid include a molecular weight of 297.71 and a predicted boiling point of 373.0±52.0 °C . The compound is a solid .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .
  • Methods of Application : The SM coupling reaction involves the use of a palladium catalyst, a base, and an organoboron reagent (like “3,6-Dibromo-2-fluorophenylboronic acid”). The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
  • Results or Outcomes : The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon-carbon bond formation .

Drug Development

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” is used in the development and research of drugs for cancer, autoimmune diseases, inflammatory diseases, and other diseases .
  • Methods of Application : The specific methods of application in drug development can vary widely depending on the specific disease target and the stage of drug development .
  • Results or Outcomes : The outcomes of using “3,6-Dibromo-2-fluorophenylboronic acid” in drug development would depend on the specific drug and disease target .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
  • Methods of Application : The protodeboronation process involves a radical approach and is paired with a Matteson–CH2–homologation .
  • Results or Outcomes : This method was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

  • Scientific Field : Material Science
  • Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” can be used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
  • Methods of Application : The synthesis involves palladium-catalyzed cross-coupling reactions .
  • Results or Outcomes : The outcomes of this application would depend on the specific synthesis process and the properties of the resulting materials .

Synthesis of o-Phenylphenols

  • Scientific Field : Organic Chemistry
  • Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” can be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
  • Methods of Application : The synthesis involves palladium-catalyzed cross-coupling reactions .
  • Results or Outcomes : The outcomes of this application would depend on the specific synthesis process and the properties of the resulting compounds .

Preparation of Phenylboronic Catechol Esters

  • Scientific Field : Material Science
  • Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
  • Methods of Application : The preparation involves rhodium-catalyzed arylation .
  • Results or Outcomes : The outcomes of this application would depend on the specific preparation process and the properties of the resulting materials .

Future Directions

As a boronic acid derivative, 3,6-Dibromo-2-fluorophenylboronic acid has potential applications in the synthesis of various pharmaceuticals and in the field of medicinal chemistry . Its use in the development and research of drugs for various diseases indicates potential future directions for this compound .

properties

IUPAC Name

(3,6-dibromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALJKPUYTUFGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBr2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584634
Record name (3,6-Dibromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2-fluorophenylboronic acid

CAS RN

870778-92-0
Record name (3,6-Dibromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-2-fluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-2-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3,6-Dibromo-2-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3,6-Dibromo-2-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3,6-Dibromo-2-fluorophenylboronic acid
Reactant of Route 6
3,6-Dibromo-2-fluorophenylboronic acid

Citations

For This Compound
1
Citations
S Luliński, J Serwatowski, A Zaczek - 2006 - Wiley Online Library
The lithiation/boronation of 1,4‐dihalobenzenes (Hal = F, Cl, Br) bearing various functional groups in the 2‐position was investigated using lithium diisopropylamide (LDA) as the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.